3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1101120-05-1
VCID: VC2393085
InChI: InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H
SMILES: C1=CN2C(=C(C=N2)C=O)C=C1C#N
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile

CAS No.: 1101120-05-1

Cat. No.: VC2393085

Molecular Formula: C9H5N3O

Molecular Weight: 171.16 g/mol

* For research use only. Not for human or veterinary use.

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile - 1101120-05-1

Specification

CAS No. 1101120-05-1
Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
IUPAC Name 3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile
Standard InChI InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H
Standard InChI Key AWKQMXSIHPOEGN-UHFFFAOYSA-N
SMILES C1=CN2C(=C(C=N2)C=O)C=C1C#N
Canonical SMILES C1=CN2C(=C(C=N2)C=O)C=C1C#N

Introduction

Chemical Identity and Basic Properties

3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile is characterized by specific identifiers and physical properties that distinguish it from other related heterocyclic compounds. The molecule contains a fused bicyclic system with multiple nitrogen atoms and functional groups that contribute to its chemical behavior.

Chemical Identifiers

Table 1 summarizes the key chemical identifiers for 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile:

ParameterValue
Chemical Name3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
CAS Registry Number1101120-05-1
Molecular FormulaC₉H₅N₃O
Molecular Weight171.16 g/mol
InChIKeyAWKQMXSIHPOEGN-UHFFFAOYSA-N
InChIInChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H
SMILESC1=CN2C(=C(C=N2)C=O)C=C1C#N
Pubchem ID25171436
MDL NumberMFCD22067049

The compound is formally classified under the Harmonized System Code (HSCode) 2933990090, which covers heterocyclic compounds with nitrogen hetero-atom(s) only .

Physical Properties

The physical properties of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile are important for understanding its behavior in various chemical processes and applications:

PropertyValue
AppearanceNot reported in literature
Melting Point>200°C (in ethanol)
Boiling PointNot determined
SolubilityLimited data available
Storage ConditionsInert atmosphere, 2-8°C

The compound exhibits relatively high thermal stability as evidenced by its melting point exceeding 200°C when recrystallized from ethanol .

Chemical Structure and Reactivity

The structure of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile features a fused heterocyclic system with strategic functional groups that contribute to its chemical reactivity.

Structural Features

The molecule contains a pyrazolo[1,5-a]pyridine core with two key functional groups:

  • A formyl group (-CHO) at position 3

  • A nitrile group (-CN) at position 5

This combination of electron-withdrawing groups on a fused heterocyclic scaffold creates a molecule with interesting electronic properties and reactivity patterns .

Reactivity Centers

The compound exhibits several reactive centers that can participate in various chemical transformations:

  • The formyl group at position 3 can undergo typical aldehyde reactions such as:

    • Condensation reactions with amines

    • Reduction to alcohol

    • Oxidation to carboxylic acid

    • Aldol and related condensations

  • The nitrile group at position 5 can be involved in:

    • Hydrolysis to amide or carboxylic acid

    • Reduction to amine

    • Addition reactions

  • The heterocyclic ring system can participate in:

    • Electrophilic substitution reactions

    • Coordination with metals

    • π-stacking interactions

Applications and Significance

The functional groups present in 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile make it a valuable synthetic intermediate and potential candidate for various applications.

Role as a Synthetic Intermediate

The combined presence of formyl and nitrile groups provides versatile handles for further functionalization, making this compound valuable for:

  • Building more complex heterocyclic structures

  • Synthesizing compounds with potential biological activities

  • Creating functional materials with specific properties

Related pyrazolo[1,5-a]pyrimidine derivatives serve as key intermediates for the preparation of various functional fluorophores with yields up to 98%, suggesting similar potential for pyrazolo[1,5-a]pyridine analogs .

Material Science Applications

Related pyrazolo[1,5-a]pyrimidines have demonstrated interesting photophysical properties that make them valuable in materials science:

  • Fluorescent probes for biological applications

  • Chemosensors for detecting environmentally relevant species

  • Organic materials with specific optical properties

The pyrazolo[1,5-a]pyrimidine family shows tunable photophysical properties, with quantum yields ranging from 0.01 to 0.97, suggesting that similarly structured pyrazolo[1,5-a]pyridines like 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile might also exhibit interesting photophysical behavior .

CategoryDetails
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310: Immediately call a POISON CENTER or doctor/physician

These classifications indicate moderate acute toxicity and irritation potential .

Related Compounds

Several compounds structurally related to 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile have been reported in the literature, providing a chemical context for understanding its properties and potential applications.

Direct Structural Analogs

Table 2 presents direct structural analogs of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile:

CompoundCAS NumberMolecular FormulaKey Differences
3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid1101120-11-9C₉H₆N₂O₃Carboxylic acid instead of nitrile at position 5
Pyrazolo[1,5-a]pyridine-3-carbonitrile25627-89-8C₈H₅N₃Nitrile at position 3, no substitution at position 5
3-(1-Oxopropyl)pyrazolo[1,5-a]pyridine-5-carbonitrile1233326-34-5C₁₁H₉N₃OPropionyl instead of formyl at position 3

These related compounds demonstrate the versatility of the pyrazolo[1,5-a]pyridine scaffold for introducing various functional groups .

Pyrazolo[1,5-a]pyrimidine Analogs

The pyrazolo[1,5-a]pyrimidine series represents an important related class of compounds where the pyridine ring is replaced by a pyrimidine ring. These compounds have been more extensively studied:

  • 3-Formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates for the preparation of functional fluorophores

  • Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant biological activities

  • This class shows tunable photophysical properties depending on substituents

Research Challenges and Future Directions

Research on 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile presents several challenges and opportunities for future investigations.

Synthetic Challenges

  • Development of more efficient and selective synthetic routes

  • Optimization of reaction conditions for higher yields

  • Exploration of green chemistry approaches to reduce environmental impact

Future Research Directions

  • Comprehensive evaluation of biological activities

  • Investigation of photophysical properties for potential applications in materials science

  • Structure-activity relationship studies to guide rational design of derivatives

  • Development as a building block for more complex molecular architectures

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